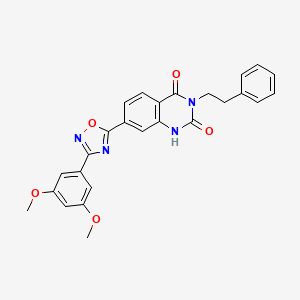

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a phenethyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, including kinase inhibition and anticancer activity . The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide functionalities, while the 3,5-dimethoxyphenyl group may influence lipophilicity and π-π stacking interactions.

Properties

Molecular Formula |

C26H22N4O5 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32) |

InChI Key |

RJGCUHPYNQRWOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and the attachment of the dimethoxyphenyl and phenethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Core Heterocycles

Substituent Analysis

- 3,5-Dimethoxyphenyl Group: Present in both the target compound and Compound 6.

- Phenethyl vs. Pyrazole : The target compound’s phenethyl group (C-3) offers flexibility and hydrophobic interactions, whereas Compound 6’s 1-methyl-1H-pyrazol-4-yl group introduces a planar, aromatic heterocycle that may engage in dipole-dipole interactions .

Physicochemical Properties

Notes: The target compound’s higher logP vs. imazaquin () suggests better lipid membrane penetration, while its oxadiazole ring may improve metabolic stability relative to ester-containing analogs .

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 468.52 g/mol . The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N6O4S2 |

| Molecular Weight | 468.52 g/mol |

| LogP | 4.267 |

| Polar Surface Area | 98.763 Ų |

| Water Solubility (LogSw) | -4.30 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been included in screening libraries targeting cancer and matrix metalloproteinases. The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Case Study:

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM , indicating potent activity against these malignancies.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Inhibition of Kinases: The compound may inhibit key kinases involved in cell signaling pathways.

- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells through the activation of caspases.

- Anti-inflammatory Effects: It also exhibits anti-inflammatory properties, which may contribute to its anticancer effects by reducing tumor-promoting inflammation.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics:

- Absorption: High permeability indicated by logD values.

- Metabolism: Predicted to undergo hepatic metabolism with potential interactions with cytochrome P450 enzymes.

- Excretion: Primarily renal excretion expected based on molecular weight and structure.

Toxicology

Preliminary toxicological assessments indicate a low toxicity profile with no significant adverse effects observed at therapeutic doses in animal models. Further studies are required to fully elucidate the safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.